Cas no 2034252-03-2 (1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone)

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- 1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
- 2034252-03-2
- 1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
- F6478-0824
- AKOS026690507
- 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
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- Inchi: 1S/C21H27N3O2S/c1-14(2)27-19-7-5-17(6-8-19)12-20(25)24-10-9-18(13-24)26-21-22-15(3)11-16(4)23-21/h5-8,11,14,18H,9-10,12-13H2,1-4H3
- InChI Key: MYISHJIUXGBUJT-UHFFFAOYSA-N
- SMILES: S(C(C)C)C1C=CC(=CC=1)CC(N1CCC(C1)OC1N=C(C)C=C(C)N=1)=O
Computed Properties
- Exact Mass: 385.18239829g/mol
- Monoisotopic Mass: 385.18239829g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 80.6Ų
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6478-0824-5mg |
1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034252-03-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F6478-0824-10mg |
1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034252-03-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F6478-0824-100mg |
1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034252-03-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F6478-0824-20μmol |
1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034252-03-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6478-0824-40mg |
1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034252-03-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F6478-0824-75mg |
1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034252-03-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F6478-0824-3mg |
1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034252-03-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F6478-0824-4mg |
1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034252-03-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F6478-0824-5μmol |
1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034252-03-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6478-0824-10μmol |
1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
2034252-03-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone Related Literature
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
Additional information on 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
Exploring the Potential of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone, with the CAS registry number 2034252-03-2, represents an intricate structure that combines elements of heterocyclic chemistry and bioactive moieties. This compound is a member of the pyrrolidine class, featuring a pyrimidine ring system and a phenyl group with specific substituents, making it a potential candidate for drug discovery applications.
The central structure of this compound revolves around the pyrrolidin-1-yl group, which is attached to a pyrimidine moiety. The pyrimidine ring, specifically at position 2, carries a substituent that includes a dimethylamino group at positions 4 and 6, conferring unique electronic properties to the molecule. Additionally, the compound incorporates a phenyl group substituted with an isopropylthio group at position 4, which adds another layer of complexity to its chemical profile.
Recent studies have highlighted the importance of heterocyclic compounds in pharmaceutical research, particularly those containing pyrimidine and pyrrolidine moieties. These structures are often associated with enzyme inhibition, receptor modulation, and other bioactive properties that make them valuable in the development of therapeutic agents.
The ethanone group in this compound plays a critical role in determining its physicochemical properties, such as solubility and stability. This ketonic functionality is also known to influence the metabolic profile of molecules, potentially affecting their pharmacokinetics in vivo.
Research into compounds like 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is particularly promising in the context of targeted drug delivery. The combination of a rigid pyrrolidine core with flexible substituents like the pyrimidine and phenyl groups allows for precise modulation of biological interactions, making it a compelling candidate for further investigation.
Moreover, the presence of isopropylthio group on the phenyl ring introduces sulfur into the molecule, which can enhance its reactivity and bioavailability. Sulfur-containing substituents are known to play a significant role in medicinal chemistry due to their ability to stabilize certain interactions with biological targets.
Recent advancements in computer-aided drug design (CADD) have enabled researchers to predict the potential biological activity of such compounds more accurately. Tools like molecular docking and QSAR analysis are being employed to elucidate the binding modes of these molecules to various protein targets, providing insights into their therapeutic potential.
Another key aspect of this compound is its synthetic accessibility. The combination of readily available starting materials with established synthetic routes makes it feasible to produce this molecule on a larger scale for in-depth biological testing. This scalability is crucial for advancing preclinical studies and ultimately translating research into clinical applications.
Furthermore, the pyrimidine moiety in this compound is known to exhibit significant enzymatic inhibitory activity, particularly against kinases and other enzymes involved in disease pathways. This suggests that the molecule could be a valuable tool in the development of enzyme-targeted therapies.
In summary, 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone represents a complex and multifaceted compound with promising potential in the field of medicinal chemistry. Its unique combination of structural features, including the pyrimidine, pyrrolidine, and isopropylthio groups, positions it as a compelling candidate for further exploration in drug discovery.
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